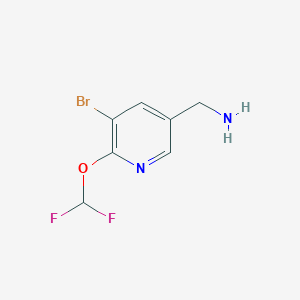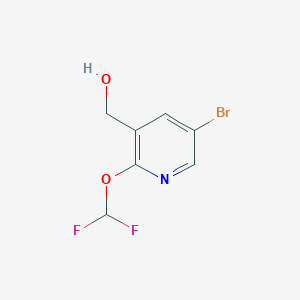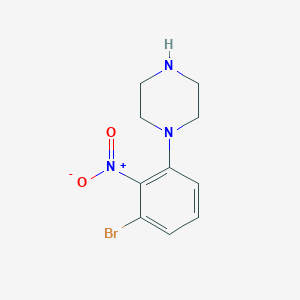
1-(3-Bromo-2-nitrophenyl)piperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(3-Bromo-2-nitrophenyl)piperazine, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(3-Bromo-2-nitrophenyl)piperazine is characterized by a piperazine ring with a 3-bromo-2-nitrophenyl group attached to one nitrogen atom. The molecular weight is 286.13 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(3-Bromo-2-nitrophenyl)piperazine include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Medicinal Chemistry: Kinase Inhibitors and Receptor Modulators
“1-(3-Bromo-2-nitrophenyl)piperazine” is utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor modulators . These compounds play a crucial role in drug discovery, as they can regulate cellular functions by either activating or inhibiting specific enzymes or receptors. The bromo and nitro groups on the phenylpiperazine scaffold provide points of chemical reactivity that can be exploited to create diverse pharmacological profiles.
Organic Synthesis: Building Blocks for Heterocyclic Compounds
In organic synthesis, this compound serves as a versatile building block for creating a variety of heterocyclic compounds . Its reactivity allows for the formation of complex structures through reactions like aromatic nucleophilic substitution and Buchwald–Hartwig amination. These reactions are fundamental in constructing molecules with potential biological activity.
Drug Discovery: Anti-tubercular Agents
The piperazine ring, when incorporated into certain molecular frameworks, has shown promise in the design of anti-tubercular agents . The presence of the bromo and nitro groups may enhance the compound’s ability to interact with bacterial enzymes or proteins, potentially leading to novel treatments for tuberculosis.
Pharmacology: Central Nervous System Studies
Piperazine derivatives are known to affect the central nervous system. Compounds like “1-(3-Bromo-2-nitrophenyl)piperazine” could be used to study neurological pathways and develop drugs that target neurological disorders . The structural features of the compound may influence its ability to cross the blood-brain barrier and interact with CNS receptors.
Biochemistry: Reference Standards for Assays
In biochemistry, “1-(3-Bromo-2-nitrophenyl)piperazine” can be employed as a reference standard in various assays . Its well-defined structure and properties make it suitable for calibrating instruments or validating experimental results in biochemical research.
Materials Science: Precursors for Advanced Materials
The unique chemical properties of “1-(3-Bromo-2-nitrophenyl)piperazine” make it a candidate for developing advanced materials . Its reactive functional groups could be used to modify surfaces or create new polymeric materials with specific characteristics, such as enhanced durability or electrical conductivity.
Propriétés
IUPAC Name |
1-(3-bromo-2-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c11-8-2-1-3-9(10(8)14(15)16)13-6-4-12-5-7-13/h1-3,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEIYVWBTPJDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2-nitrophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)

![1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1384633.png)
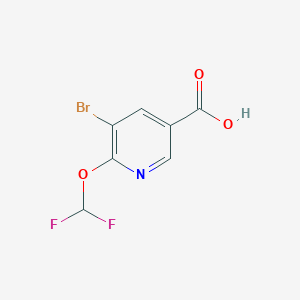
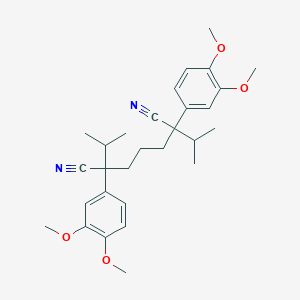
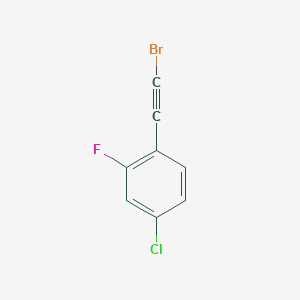

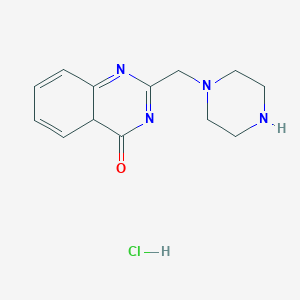
![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)
